molecular formula C16H13NO3 B395698 (4Z)-4-[(5-methylfuran-2-yl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one

(4Z)-4-[(5-methylfuran-2-yl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one

Cat. No. B395698
M. Wt: 267.28g/mol
InChI Key: UCAWQQVUBVYQQD-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-methyl-2-furanyl)methylidene]-3-(4-methylphenyl)-5-isoxazolone is a member of toluenes.

Scientific Research Applications

Antibacterial Activity

  • A compound similar to (4Z)-4-[(5-methylfuran-2-yl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one has been synthesized and shown to possess antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria (Reddy et al., 2010).

Spectroscopic and Thermodynamic Properties

  • Spectroscopic and thermodynamic properties of a similar compound were studied using Hartree Fock Theory and Density Functional Theory, providing insights into its molecular stability and charge transfer processes (Uppal et al., 2019).

Nonlinear Optical Behavior

  • Research on 4-substituted arylidene derivatives of oxazol-5-ones, related to the target compound, revealed significant third-order nonlinear optical properties, which could be applied in photonics (Murthy et al., 2013).

Structural and Molecular Studies

  • Studies have been conducted on the molecular structures and supramolecular assembly of similar compounds, offering insights into their potential applications in material science (Subbulakshmi et al., 2015).

Template for Synthesis of Functionalized Oxazoles

  • A related oxazol-5-one compound has been used as a versatile template for synthesizing various functionalized oxazoles, indicating potential applications in synthetic chemistry (Misra & Ila, 2010).

Fluorescence Quenching and Nonlinear Optical Characteristics

  • Another study focused on the optical properties and fluorescence quenching of a carbazole-containing compound closely related to (4Z)-4-[(5-methylfuran-2-yl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one. This research could inform the development of materials for photonics and electronics (Asiri et al., 2017).

Synthesis and Antimicrobial Activities

  • Novel derivatives of a similar structure have been synthesized and found to possess antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Electrophilic Cyclization Studies

  • Research on electrophilic cyclization involving compounds structurally related to (4Z)-4-[(5-methylfuran-2-yl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one contributes to the understanding of cyclization reactions in organic synthesis (Sniady et al., 2007).

properties

Product Name

(4Z)-4-[(5-methylfuran-2-yl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one

Molecular Formula

C16H13NO3

Molecular Weight

267.28g/mol

IUPAC Name

(4Z)-4-[(5-methylfuran-2-yl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one

InChI

InChI=1S/C16H13NO3/c1-10-3-6-12(7-4-10)15-14(16(18)20-17-15)9-13-8-5-11(2)19-13/h3-9H,1-2H3/b14-9-

InChI Key

UCAWQQVUBVYQQD-ZROIWOOFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=C(O3)C

SMILES

CC1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(O3)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(O3)C

solubility

36.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-[(5-methylfuran-2-yl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one
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(4Z)-4-[(5-methylfuran-2-yl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one
Reactant of Route 3
(4Z)-4-[(5-methylfuran-2-yl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one
Reactant of Route 4
(4Z)-4-[(5-methylfuran-2-yl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one
Reactant of Route 5
(4Z)-4-[(5-methylfuran-2-yl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one
Reactant of Route 6
(4Z)-4-[(5-methylfuran-2-yl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one

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